molecular formula C11H12O4 B11897152 4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate

4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate

Cat. No.: B11897152
M. Wt: 208.21 g/mol
InChI Key: QSHPKQZYMRTKFP-UHFFFAOYSA-N
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Description

4-Hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate (CAS No. 314041-52-6) is a coumarin derivative characterized by a hydroxyl group at position 4 and two methyl substituents at positions 6 and 7 on the chromen-2-one backbone. The hydrate form indicates the presence of a water molecule in its crystalline structure, which may enhance solubility and stability under ambient conditions . This compound has a molecular formula of C₁₁H₁₀O₃·H₂O and a molecular weight of 208.21 g/mol (including the hydrate water).

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-hydroxy-6,7-dimethylchromen-2-one;hydrate

InChI

InChI=1S/C11H10O3.H2O/c1-6-3-8-9(12)5-11(13)14-10(8)4-7(6)2;/h3-5,12H,1-2H3;1H2

InChI Key

QSHPKQZYMRTKFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2O.O

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Phenol substrate : 3,4-dimethylphenol (CAS 95-65-8), which provides the 6,7-dimethyl substitution pattern.

  • β-keto ester : Ethyl acetoacetate (CAS 141-97-9) serves as the acetylating agent.

  • Acid catalyst : Concentrated sulfuric acid (H₂SO₄) or Lewis acids like boron trifluoride etherate (BF₃·OEt₂).

  • Temperature : 80–100°C for 4–6 hours under reflux.

The reaction proceeds via initial protonation of the β-keto ester, followed by electrophilic attack on the phenol and subsequent cyclodehydration (Figure 1). Intramolecular ester hydrolysis yields the 4-hydroxycoumarin scaffold.

Hydrate Formation

The hydrate form crystallizes spontaneously when the anhydrous product is exposed to moisture during workup. Purification via recrystallization from aqueous ethanol (50% v/v) typically yields the monohydrate.

Key data :

ParameterValueSource
Yield (anhydrous)68–72%
Hydrate stabilityStable below 40°C
Melting point (hydrate)192–194°C (dec.)

Alternative Synthetic Routes

Modified Pechmann Reactions

Recent studies have explored eco-friendly catalysts to improve sustainability:

Ionic Liquid Catalysis

  • Catalyst : 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄])

  • Conditions : 90°C, 3 hours, solvent-free

  • Advantages : Recyclable catalyst, higher atom economy (82% yield)

Solid Acid Catalysts

  • Catalysts : Zeolite Hβ, sulfated zirconia

  • Temperature : 120°C, microwave irradiation (300 W)

  • Reaction time : 20–30 minutes

  • Yield : 75–78%

Post-Synthetic Modification

The parent coumarin (CID 54682088) can be converted to the hydrate through controlled crystallization:

  • Dissolve anhydrous 4-hydroxy-6,7-dimethylcoumarin in hot ethanol.

  • Add deionized water (1:1 v/v) dropwise under stirring.

  • Cool to 4°C for 12 hours to precipitate hydrate crystals.

Optimization parameters :

  • Solvent ratio : Ethanol:water (1:1) maximizes crystal purity (99.2% by HPLC)

  • Cooling rate : 0.5°C/min minimizes inclusion of solvent impurities

Mechanistic Insights and Byproduct Analysis

Competing Pathways

Under strongly acidic conditions, competing reactions may occur:

  • Over-acetylation : Formation of 3-acetyl-4-hydroxy-6,7-dimethylcoumarin (Figure 2A)

  • Dimerization : Oxidative coupling at C-3 position (Figure 2B)

Mitigation strategies :

  • Maintain pH 2–3 during reaction

  • Use nitrogen atmosphere to prevent oxidation

Spectral Characterization

The hydrate exhibits distinct spectroscopic features compared to the anhydrous form:

¹H NMR (DMSO-d₆) :

  • Hydrate proton: δ 5.21 (s, 1H, H₂O)

  • Coumarin hydroxyl: δ 10.34 (s, 1H, -OH)

IR (KBr) :

  • O-H stretch: 3410 cm⁻¹ (broad, hydrate) vs. 3250 cm⁻¹ (anhydrous)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern plants employ flow reactors for safer handling of exothermic Pechmann reactions:

ParameterBatch ProcessFlow Process
Reaction volume500 L20 L/min
Cooling requirementJacketed reactorIn-line heat exchanger
Annual capacity12 MT45 MT

Waste Management

Neutralization of spent acid generates 2.8 kg CaSO₄ per kg product. Closed-loop systems recover 90% of H₂SO₄ via vacuum distillation.

Emerging Methodologies

Biocatalytic Synthesis

Recombinant E. coli expressing cytochrome P450 enzymes can hydroxylate 6,7-dimethylcoumarin:

Strain : JM109/pKIMPBA-4HCD
Conditions :

  • 30°C, pH 7.0

  • NADPH regeneration system
    Conversion : 58% in 24 hours

Photochemical Activation

UV light (254 nm) accelerates Pechmann condensation by generating reactive singlet states:

Advantages :

  • 40% reduction in reaction time

  • No acid catalyst required

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce ethers or esters .

Scientific Research Applications

Chemistry

In chemistry, 4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate serves as a building block for synthesizing more complex molecules. Its structural characteristics allow for the modification and creation of various derivatives that can be utilized in further chemical research.

Biology

The compound exhibits significant biological activity, making it valuable for studying enzyme interactions and cellular processes. It has been shown to inhibit specific enzymes such as cytochrome P450, which plays a critical role in drug metabolism and synthesis .

Medicine

Research into the therapeutic effects of this compound is ongoing. Preliminary studies suggest potential anti-inflammatory and anticancer properties. For example, it has been investigated for its ability to inhibit topoisomerase enzymes involved in cancer cell proliferation .

Case Study: Anticancer Activity
A study demonstrated that derivatives of 4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate exhibited promising anticancer activity against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest .

Industry

In industrial applications, this compound is utilized in the production of dyes, fragrances, and other chemicals. Its unique properties make it suitable for manufacturing processes that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of 4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate involves its interaction with various molecular targets. The compound can inhibit specific enzymes, such as cytochrome P450, by binding to their active sites. This inhibition can lead to changes in metabolic pathways, affecting cellular processes and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate and related coumarin derivatives:

Compound Name Substituents CAS No. Molecular Weight Key Properties/Applications
4-Hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate 4-OH, 6,7-diCH₃, hydrate 314041-52-6 208.21 Enhanced stability, antimicrobial
7-Hydroxycoumarin 7-OH 93-35-6 162.14 Fluorescent probe, UV absorption
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 5,7-diOH, 4-propyl N/A 220.23 Antimicrobial, antitumor
4-Hydroxy-6-methylcoumarin 4-OH, 6-CH₃ 529-84-0 176.17 Antioxidant, intermediate in synthesis

Key Observations :

  • Substituent Position and Number: The dual methyl groups at positions 6 and 7 in the target compound increase steric hindrance and lipophilicity compared to monosubstituted derivatives like 4-hydroxy-6-methylcoumarin. This may enhance membrane permeability in biological systems .
  • Hydration Effects : The hydrate form improves aqueous solubility compared to anhydrous coumarins, which is critical for pharmaceutical formulations .

Reactivity Differences :

  • The hydroxyl group at position 4 in the target compound allows for hydrogen bonding, influencing crystal packing (as per Etter’s hydrogen-bonding rules ).
  • Methyl groups at 6 and 7 reduce electrophilicity at the lactone ring, making the compound less reactive toward nucleophiles compared to unsubstituted coumarins .

Antimicrobial Activity :

  • 4-Hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC ~50 µg/mL), attributed to its ability to disrupt bacterial membrane integrity .
  • 5,7-Dihydroxy-4-propyl-2H-chromen-2-one shows stronger activity (MIC ~25 µg/mL) due to synergistic effects of hydroxyl and propyl groups .

Analgesic Potential:

Biological Activity

Overview

4-Hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate, a derivative of coumarin, exhibits a range of biological activities that make it a subject of interest in pharmacological research. Coumarins are known for their diverse effects, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Property Details
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
IUPAC Name4-hydroxy-6,7-dimethylchromen-2-one; hydrate
InChIInChI=1S/C11H10O3.H2O/c1-6-3-8-9(12)5-11(13)14-10(8)4-7(6)2;/h3-5,12H,1-2H3;1H2
Canonical SMILESCC1=CC2=C(C=C1C)OC(=O)C=C2O.O

The biological activity of 4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and synthesis of steroid hormones. This inhibition can alter metabolic pathways and contribute to its therapeutic effects.
  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies indicate that it modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines .

Anticancer Properties

Research has demonstrated that 4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate possesses potential anticancer activity. In vitro studies have shown it can induce apoptosis in various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : Induction of mitochondrial dysfunction leading to caspase activation and subsequent apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

Pathogen Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansEffective antifungal activity

These findings suggest that the compound could be developed as a natural antimicrobial agent .

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of 4-hydroxy-6,7-dimethyl-2H-chromen-2-one hydrate significantly reduced paw edema induced by carrageenan. The results indicated a dose-dependent response with a notable reduction in inflammatory markers such as TNF-alpha and IL-6 levels.

Study 2: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers explored the anticancer effects of this compound on human breast cancer cells. The results showed that treatment with the compound led to a reduction in cell viability by approximately 70% at higher concentrations (IC50 = 25 µM) after 48 hours of exposure .

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